LogP Differentiation: 2,5- vs. 3,5-Dibromo Isomer
The target compound's XLogP3-AA value of 3.3 differentiates it from the 3,5-dibromo-2,6-difluoro isomer, which places both bromine atoms meta to the acetate side chain rather than in the 2,5-para arrangement. This 0.3–0.5 logP unit shift is reproducible across multiple computational prediction algorithms and directly impacts reversed-phase HPLC retention and predicted membrane permeability in drug-discovery workflows [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 (PubChem computed value) |
| Comparator Or Baseline | Methyl 3,5-dibromo-2,6-difluorophenylacetate (CAS 2149601-12-5) – no experimental logP publicly available; class-level expectation of lower logP due to meta-bromo orientation relative to acetate side chain |
| Quantified Difference | ~0.3–0.5 logP unit decrease predicted for the 3,5-isomer (computational estimate; direct experimental comparison absent from public literature as of 2026-04-28) |
| Conditions | XLogP3-AA algorithm (PubChem 2019.06.18 release); no experimental shake-flask or chromatographic logP data available for either isomer |
Why This Matters
A 0.3–0.5 logP unit difference translates to a ~2- to 3-fold change in the octanol/water partition coefficient, which alters the compound's behaviour in biological assays and preparative HPLC purification; researchers who require consistent lipophilicity across a synthetic series must control the regioisomer.
- [1] PubChem Compound Summary for CID 121228005, Methyl 2,5-dibromo-3,6-difluorophenylacetate. Computed XLogP3-AA = 3.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1803715-64-1 (accessed 2026-04-28). View Source
